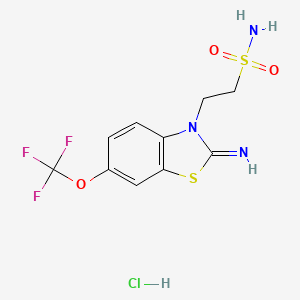
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the benzene ring with a trifluoromethoxy group, often using a trifluoromethylating agent under specific conditions.
Attachment of the Ethane Sulfonamide Moiety: This step involves the reaction of the benzothiazole derivative with an ethane sulfonamide precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the benzothiazole core interacts with specific enzymes or receptors. The ethane sulfonamide moiety may further modulate its activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: A related compound with similar structural features but lacking the ethane sulfonamide moiety.
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Another similar compound with slight variations in the functional groups.
Uniqueness
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride is unique due to the combination of the trifluoromethoxy group, the benzothiazole core, and the ethane sulfonamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
130997-40-9 |
|---|---|
Fórmula molecular |
C10H11ClF3N3O3S2 |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
2-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H10F3N3O3S2.ClH/c11-10(12,13)19-6-1-2-7-8(5-6)20-9(14)16(7)3-4-21(15,17)18;/h1-2,5,14H,3-4H2,(H2,15,17,18);1H |
Clave InChI |
CFHRMVGCXFOFOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)

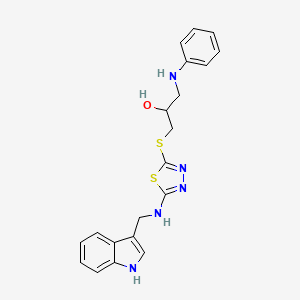
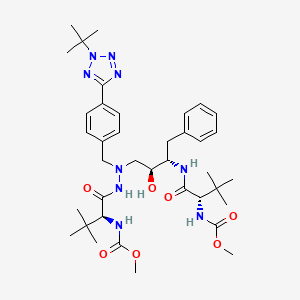

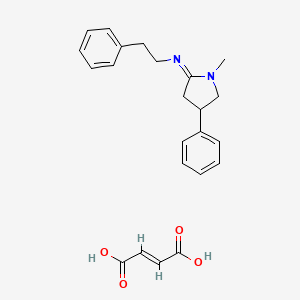
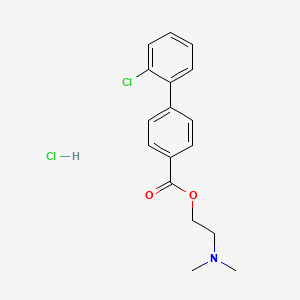


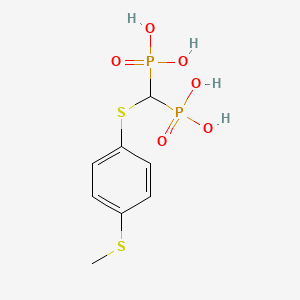
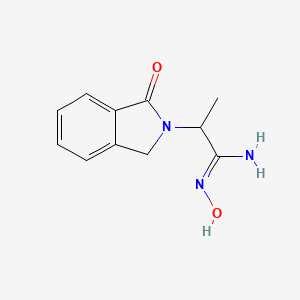

![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)

